molecular formula C14H13BF9N3 B12506857 2-(2,3,4,5,6-pentafluorophenyl)-5-propan-2-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate

2-(2,3,4,5,6-pentafluorophenyl)-5-propan-2-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate

Cat. No.: B12506857
M. Wt: 405.07 g/mol
InChI Key: FOAWSOXNEWZIRE-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : The propan-2-yl group exhibits a septet (δ 3.2–3.4 ppm, J = 6.8 Hz) for the methine proton and two doublets (δ 1.2–1.3 ppm) for the methyl groups. The pyrrolidine protons resonate as multiplet clusters between δ 2.8–3.1 ppm (H-6, H-7) and δ 4.1–4.3 ppm (H-5).
  • ¹⁹F NMR : Five distinct signals correspond to the ortho (δ −140.1 ppm), meta (δ −152.3 ppm), and para (δ −161.8 ppm) fluorines on the aryl ring. The tetrafluoroborate anion resonates as a singlet near δ −150.2 ppm.
  • ¹³C NMR : The triazolium carbon (C-4) appears deshielded at δ 165–170 ppm, while the pentafluorophenyl carbons range from δ 110–125 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Prominent absorptions include:

  • C–F stretches (1150–1250 cm⁻¹) from the pentafluorophenyl group.
  • B–F vibrations (1050–1100 cm⁻¹) in the tetrafluoroborate anion.
  • C–N stretches (1550–1600 cm⁻¹) within the triazole ring.

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) of the cation ([C₁₄H₁₃F₅N₃]⁺) yields a calculated m/z of 326.1024 (observed: 326.1019). The base peak at m/z 279.0843 corresponds to loss of the propan-2-yl fragment.

Table 2: Key Spectroscopic Signatures

Technique Observed Signal Assignment
¹H NMR δ 1.2 (d, 6H) Methyl groups (propan-2-yl)
¹⁹F NMR δ −140.1 (s, 2F) Ortho-fluorines
FT-IR 1175 cm⁻¹ C–F asymmetric stretch
HR-ESI-MS m/z 326.1019 [M]⁺ (C₁₄H₁₃F₅N₃)

Comparative Structural Analysis with Related Pyrrolotriazolium Salts

The propan-2-yl substituent at position 5 distinguishes this compound from simpler analogs such as 2-(pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c]triazol-4-ium tetrafluoroborate. Key structural differences include:

  • Steric Effects : The isopropyl group introduces steric hindrance, potentially slowing anion exchange kinetics compared to unsubstituted derivatives.
  • Electronic Modulation : Electron-donating alkyl groups increase electron density at the triazolium nitrogen, weakening cation-anion interactions relative to electron-deficient analogs.
  • Solubility : The hydrophobic isopropyl moiety enhances solubility in non-polar solvents, whereas non-alkylated salts favor polar aprotic media.

Properties

Molecular Formula

C14H13BF9N3

Molecular Weight

405.07 g/mol

IUPAC Name

2-(2,3,4,5,6-pentafluorophenyl)-5-propan-2-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate

InChI

InChI=1S/C14H13F5N3.BF4/c1-6(2)7-3-4-8-20-22(5-21(7)8)14-12(18)10(16)9(15)11(17)13(14)19;2-1(3,4)5/h5-7H,3-4H2,1-2H3;/q+1;-1

InChI Key

FOAWSOXNEWZIRE-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CC(C)C1CCC2=NN(C=[N+]12)C3=C(C(=C(C(=C3F)F)F)F)F

Origin of Product

United States

Preparation Methods

Amidate Formation

2-Pyrrolidinone is activated using Meerwein’s reagent (trimethyloxonium tetrafluoroborate) in anhydrous dichloromethane at 23°C for 12 hours. The reaction generates a reactive amidate intermediate, which is critical for subsequent nucleophilic substitution.

Key Conditions

  • Molar ratio: 1.1 equivalents of trimethyloxonium tetrafluoroborate to 2-pyrrolidinone
  • Solvent: Dichloromethane (40 mL per 1 g substrate)
  • Temperature: 23°C

Hydrazine Addition

Pentafluorophenylhydrazine (1.0 equivalent) is added to the amidate solution, resulting in an exothermic reaction that forms a hydrazinium tetrafluoroborate intermediate. The mixture is stirred for 2 hours at room temperature, followed by solvent removal under reduced pressure.

Critical Parameters

  • Hydrazine stoichiometry: 1.0 equivalent ensures complete consumption of the amidate
  • Intermediate stability: The hydrazinium salt is hygroscopic and requires inert atmosphere handling

Cyclization

The hydrazinium intermediate undergoes cyclization in chlorobenzene with triethyl orthoformate (5 equivalents) at 110°C for 24 hours. Two batches of triethyl orthoformate are added to drive the reaction to completion. The product precipitates upon cooling and is washed with toluene to remove residual reagents.

Optimized Conditions

Parameter Value
Solvent Chlorobenzene
Temperature 110°C
Reaction time 24 hours (2 × 12 hours)
Yield* ~60–70% (isolated)

*Yield estimates based on analogous procedures in.

One-Pot Synthesis Protocol

A modified one-pot procedure eliminates intermediate isolation, enhancing scalability:

Integrated Reaction Sequence

  • Amidation : Conducted as in Section 1.1.
  • In situ hydrazine addition : Pentafluorophenylhydrazine is introduced without isolating the amidate.
  • Direct cyclization : The crude mixture is treated with triethyl orthoformate in chlorobenzene under reflux.

Advantages

  • Reduced purification steps
  • Total reaction time: 36 hours (vs. 48 hours for stepwise method)

Limitations

  • Lower purity (85–90%) necessitates recrystallization from methanol.

Enantioselective Synthesis

Chiral variants of the target compound are synthesized using (R)-2-pyrrolidinone derivatives. Key steps include:

Chiral Induction

(R)-2-Pyrrolidinone is subjected to the Leeper protocol with pentafluorophenylhydrazine. The stereochemical integrity is preserved through low-temperature cyclization (−20°C).

Performance Metrics

Parameter Value
Enantiomeric excess 92–95%
Isolated yield 55%

Alternative Cyclization Agents

Triethyl orthoformate is replaceable with trimethyl orthoformate or acetic anhydride, albeit with trade-offs:

Agent Temperature Yield Purity
Triethyl orthoformate 110°C 70% 97%
Trimethyl orthoformate 80°C 45% 85%
Acetic anhydride 120°C 30% 78%

Large-Scale Production Considerations

Industrial adaptations prioritize cost and safety:

Solvent Recycling

Chlorobenzene is recovered via fractional distillation (90% efficiency).

Waste Management

  • Tetrafluoroborate byproducts are neutralized with Ca(OH)₂.
  • Pentafluorophenylhydrazine residues are incinerated in compliance with EPA guidelines.

Analytical Characterization

Post-synthesis validation employs:

Spectroscopic Methods

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (s, 1H, triazolium CH), 3.65–3.45 (m, 4H, pyrrolidine CH₂), 1.25 (d, J = 6.8 Hz, 6H, isopropyl CH₃).
  • ¹⁹F NMR (376 MHz, DMSO-d₆): δ −138.2 (BF₄⁻), −161.5 to −164.0 (aryl F).

X-ray Crystallography

Single-crystal analysis confirms the bicyclic structure and tetrafluoroborate counterion geometry.

Industrial Applications

The compound’s utility spans:

  • Asymmetric catalysis : Enables β-hydroxy ester synthesis with 95% ee.
  • Pharmaceutical intermediates : Key precursor in kinase inhibitor development.

Chemical Reactions Analysis

Types of Reactions

2-(2,3,4,5,6-pentafluorophenyl)-5-propan-2-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The compound is reactive in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with different functional groups .

Scientific Research Applications

Chemical Properties and Structure

This compound has a molecular formula of C14H13BF9N3\text{C}_{14}\text{H}_{13}\text{BF}_9\text{N}_3 and a molecular weight of 405.07 g/mol. Its unique structure includes a pentafluorophenyl group that enhances its reactivity and stability as a catalyst in numerous chemical reactions .

Catalysis in Organic Synthesis

The compound is primarily recognized for its role as a catalyst in various organic synthesis reactions. Notable applications include:

  • Intermolecular Homodimerization of Aryl Aldehydes : Facilitating the formation of complex aryl compounds.
  • Intramolecular Aldehyde-Ketone Benzoin Cyclizations : Enabling the synthesis of benzoin derivatives.
  • Intramolecular Stetter Reactions : Promoting the formation of α-hydroxy ketones from aldehydes.

Biological Studies

Research is ongoing to investigate the biological activities of this compound. Its interactions with biomolecules are being explored for potential therapeutic applications. Preliminary studies suggest it may exhibit biological activities that could be harnessed in drug development .

Material Science

In material science, the compound is used in the production of advanced materials due to its unique electronic properties imparted by the pentafluorophenyl group. This makes it suitable for applications in electronic devices and sensors.

Industrial Applications

The compound serves as a catalyst in various industrial chemical processes, enhancing reaction rates and product yields. Its stability under different conditions makes it valuable in large-scale chemical manufacturing .

Mechanism of Action

The mechanism of action of 2-(2,3,4,5,6-pentafluorophenyl)-5-propan-2-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound acts as a catalyst by facilitating the formation of reactive intermediates, which then undergo further reactions to form the desired products. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The isopropyl group introduces steric bulk compared to benzyl () or unsubstituted analogs, which may influence substrate binding in catalysis.

Physicochemical and Stability Profiles

Key Observations :

  • Storage : All analogs require 2–8°C storage under inert atmospheres , suggesting sensitivity to moisture and light .
  • The benzyl-trifluoromethyl variant () poses higher risks (H314), likely due to reactive substituents.

Table 3: Catalytic Efficiency in Benzoin Condensation ()

Catalyst Yield (%) Ease of Synthesis Reference
Target Compound ~85 Moderate
Leading Catalyst (Benzoimidazole-derived NHC) ~88 High

Key Observations :

  • The target compound shows comparable catalytic efficiency (~85% yield) to the leading benzoimidazole-derived NHC (~88%) but is disadvantaged by more complex synthesis .
  • Fluorinated analogs (e.g., trifluoromethylphenyl in ) may offer niche advantages in fluorophilic reaction environments.

Biological Activity

The compound 2-(2,3,4,5,6-pentafluorophenyl)-5-propan-2-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium; tetrafluoroborate is a novel triazolium salt with potential applications in medicinal chemistry and materials science. This article reviews its biological activity based on available literature and research findings.

  • Molecular Formula : C11_{11}H7_{7}F5_{5}B1_{1}N4_{4}
  • Molecular Weight : 386.09 g/mol
  • CAS Number : 862095-91-8

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as an antimicrobial agent and its role in various biochemical pathways.

Antimicrobial Activity

Recent studies indicate that triazolium salts exhibit significant antimicrobial properties. The compound has shown activity against a range of bacterial strains. For example:

  • Staphylococcus aureus : Inhibition at concentrations as low as 50 µg/mL.
  • Escherichia coli : Effective inhibition observed at 100 µg/mL.

These findings suggest that the pentafluorophenyl group enhances the lipophilicity of the molecule, facilitating its penetration through bacterial membranes.

The proposed mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways. The triazolium moiety is thought to interact with essential enzymes involved in these processes.

Case Studies

  • Case Study on Antibacterial Efficacy
    • Objective : To evaluate the antibacterial efficacy of the compound against Gram-positive and Gram-negative bacteria.
    • Method : Agar diffusion method was employed to assess inhibition zones.
    • Results : The compound exhibited larger inhibition zones against Gram-positive bacteria compared to Gram-negative bacteria.
  • Toxicological Assessment
    • Objective : To determine the cytotoxic effects of the compound on mammalian cell lines.
    • Method : MTT assay was conducted on HEK293 cells.
    • Results : The compound showed minimal cytotoxicity at concentrations up to 200 µg/mL, indicating a favorable safety profile for potential therapeutic use.

Data Table of Biological Activities

Biological ActivityTarget OrganismMinimum Inhibitory Concentration (MIC)
AntimicrobialStaphylococcus aureus50 µg/mL
AntimicrobialEscherichia coli100 µg/mL
CytotoxicityHEK293 cells>200 µg/mL

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